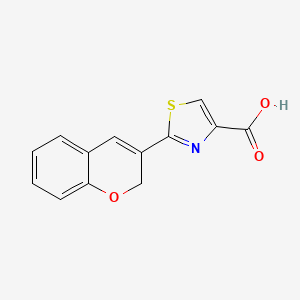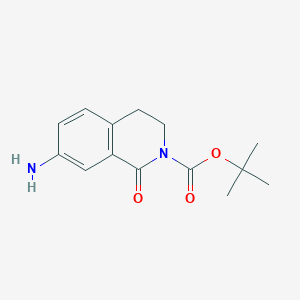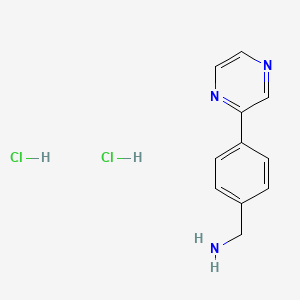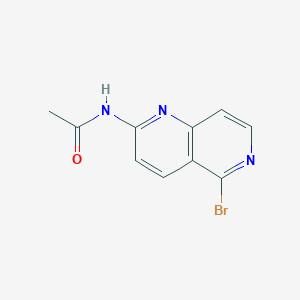
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of chromene and thiazole rings. Chromene is known for its presence in various natural products and pharmaceuticals, while thiazole is a versatile moiety found in many biologically active compounds. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid typically involves the condensation of a chromene derivative with a thiazole precursor. One common method is the reaction of 3-formylchromone with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects . Additionally, the chromene moiety can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Chromen-3-yl)thiazole-5-carboxylic acid
- 2-(2H-Chromen-3-yl)thiazole-4-carboxamide
- 2-(2H-Chromen-3-yl)thiazole-4-carboxylate
Uniqueness
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid is unique due to its specific combination of chromene and thiazole rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H9NO3S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-(2H-chromen-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3S/c15-13(16)10-7-18-12(14-10)9-5-8-3-1-2-4-11(8)17-6-9/h1-5,7H,6H2,(H,15,16) |
InChI Key |
FXCCUQCKEJLQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)






![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)




![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)

